molecular formula C9H9BO5 B13139926 2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid

2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid

Cat. No.: B13139926
M. Wt: 207.98 g/mol
InChI Key: JBEXRBSAIBYMQJ-UHFFFAOYSA-N
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Description

2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid is a chemical compound with the molecular formula C9H9BO4. It is a member of the benzoxaborole class, which is known for its unique boron-containing structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid typically involves the reaction of 1,3-dihydrobenzo[c][1,2]oxaborole with acetic acid under controlled conditions. The reaction is carried out in an inert atmosphere at low temperatures (2-8°C) to ensure the stability of the product .

Industrial Production Methods

This may include the use of automated reactors and continuous flow systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid involves its ability to inhibit phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the production of pro-inflammatory cytokines. The compound’s boron atom plays a crucial role in its binding to the enzyme’s active site, enhancing its inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid is unique due to its specific boron-containing structure, which imparts distinct chemical and biological properties. Its ability to inhibit PDE4 with high specificity makes it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C9H9BO5

Molecular Weight

207.98 g/mol

IUPAC Name

2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid

InChI

InChI=1S/C9H9BO5/c11-8(12)5-14-7-3-1-2-6-4-15-10(13)9(6)7/h1-3,13H,4-5H2,(H,11,12)

InChI Key

JBEXRBSAIBYMQJ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2OCC(=O)O)O

Origin of Product

United States

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